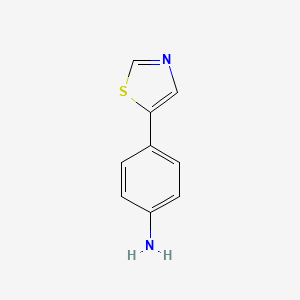

4-(Thiazol-5-yl)aniline

Description

Historical Context and Initial Discovery of Thiazole-Aniline Scaffolds in Drug Discovery

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, has long been recognized for its presence in numerous biologically active natural products and synthetic compounds. bohrium.comresearchgate.netresearchgate.net Thiazole derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net This has established the thiazole nucleus as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. researchgate.netresearchgate.netnih.gov

The combination of a thiazole ring with an aniline (B41778) moiety creates the thiazole-aniline scaffold. This particular arrangement has proven to be a fruitful area of research. An early and significant breakthrough in the application of this scaffold was the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as potent inhibitors of cyclin-dependent kinases (CDKs). elsevierpure.comnih.gov Initial investigations through virtual screening identified 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent CDK2 inhibitors, which subsequently launched extensive research programs to optimize their potency and understand their mode of action at a cellular level. nih.gov

Significance of 4-(Thiazol-5-yl)aniline as a Privileged Scaffold

The this compound scaffold is considered privileged due to its ability to interact with a variety of biological targets, largely attributed to the chemical properties of the thiazole and aniline rings. nih.gov The thiazole ring, with its capacity for hydrogen bonding and π-π stacking interactions, can effectively bind to the ATP pockets of kinases. This has made it a crucial component in the design of kinase inhibitors.

Derivatives of this compound have been extensively explored as inhibitors of various kinases, including:

Cyclin-Dependent Kinases (CDKs): These enzymes are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. elsevierpure.comnih.govacs.org

Aurora Kinases: These are involved in the regulation of mitosis, and their inhibitors are being investigated as potential anticancer agents. acs.org

The versatility of the this compound scaffold allows for the synthesis of a diverse library of compounds with varying substitution patterns, which in turn allows for the fine-tuning of their biological activity and selectivity. nih.govnih.govacs.org

Overview of Key Research Areas for this compound

Research efforts focusing on this compound are diverse and have expanded beyond its initial applications. Key areas of investigation include:

Anticancer Agents: A primary focus of research is the development of anticancer drugs. Derivatives of this compound have been shown to inhibit various kinases involved in cancer progression, such as CDKs and Aurora kinases. nih.govacs.org For instance, certain derivatives have demonstrated potent inhibitory activity against CDK9, a kinase involved in the regulation of transcription, leading to apoptosis in cancer cells. nih.govacs.org

Antimicrobial and Antifungal Agents: The inherent antimicrobial properties of the thiazole ring have led to the investigation of this compound derivatives as potential treatments for bacterial and fungal infections.

Enzyme Inhibition: Beyond kinases, derivatives of this scaffold have been shown to inhibit other enzymes. One notable example is topoisomerase II, an enzyme crucial for DNA replication. Inhibition of this enzyme leads to DNA damage and cell death, a mechanism relevant to cancer therapy.

The following table provides a summary of some key research findings for derivatives of this compound:

| Derivative Class | Target | Biological Activity |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDKs (e.g., CDK2, CDK9) | Potent inhibition of cell cycle and transcription, leading to anticancer effects. elsevierpure.comnih.govnih.gov |

| N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinases A and B | Inhibition of mitosis, causing cell death in cancer cells. acs.org |

| General this compound derivatives | Topoisomerase II | Induction of DNA double-strand breaks, leading to apoptosis. |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-thiazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVJABCPKIEHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332113-79-8 | |

| Record name | 4-(1,3-thiazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to 4-(Thiazol-5-yl)aniline

The construction of the this compound molecule can be achieved through various synthetic strategies, ranging from traditional multi-step pathways to more efficient one-pot and catalytic methods.

Multi-step synthesis provides a classical and reliable approach to constructing the this compound core. A common strategy involves the renowned Hantzsch thiazole (B1198619) synthesis, which typically features the condensation of an α-haloketone with a thioamide. nih.gov In a potential pathway to this compound, the synthesis would commence with a protected 4-amino-α-haloacetophenone. This intermediate would then react with a suitable thioamide, such as thioformamide, to form the thiazole ring. The final step would involve the deprotection of the amino group to yield the target molecule.

Another multi-step approach involves building the molecule from simpler precursors. For instance, a reaction sequence might start with the base-catalyzed condensation of an aldehyde and a substituted acetophenone (B1666503) to yield a chalcone (B49325) intermediate. This intermediate can then undergo cyclocondensation with thiosemicarbazide (B42300) to form a dihydropyrazole-1-carbothioamide, which is subsequently reacted with a phenacyl bromide in a further cycloaddition to create a thiazole ring linked to a pyrazole (B372694). nih.gov While this example leads to a more complex final molecule, the fundamental steps of forming the thiazole ring from precursors illustrate a common multi-step logic. nih.gov

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps in a single vessel without isolating intermediates. ijcce.ac.ir Several one-pot methods have been developed for the synthesis of thiazole derivatives, which can be adapted for this compound.

One such approach is a three-component reaction involving an α-bromo ketone, thiosemicarbazide, and an anhydride, catalyzed by reusable nanoparticles like NiFe2O4 in an ethanol:water solvent system. nih.gov Another multicomponent protocol involves the one-pot condensation of an α-bromoacetyl compound, thiosemicarbazide, and a carbaldehyde, using a catalyst such as orthophosphoric acid under mild conditions. ijcce.ac.ir These methods are noted for their environmental friendliness, high atom economy, and rapid reaction times. ijcce.ac.ir

The following table summarizes a representative one-pot reaction for synthesizing a thiazole scaffold.

| Reactants | Catalyst | Solvent | Conditions | Outcome |

| α-bromoacetyl compound, thiosemicarbazide, anhydride | NiFe2O4 nanoparticles | Ethanol:Water (1:1) | 75 °C, 45-60 min | Thiazole derivative |

| α-bromoacetyl compound, thiosemicarbazide, carbaldehyde | Orthophosphoric acid | Not specified | Mild | Thiazole derivative |

This table illustrates general one-pot conditions for thiazole synthesis based on available literature. ijcce.ac.irnih.gov

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher yields, and improved selectivity. Various metal catalysts have been employed for the construction of the thiazole ring.

Copper Catalysis : Copper-catalyzed reactions are versatile for forming thiazoles. One method involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) to produce thiazoles in very good yields under mild conditions. organic-chemistry.org Another copper-catalyzed approach achieves the synthesis from simple aldehydes, amines, and elemental sulfur, utilizing molecular oxygen as a green oxidant. organic-chemistry.org

Palladium and Iron Catalysis : Palladium(II) acetate (B1210297) has been shown to catalyze the highly selective construction of 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org In contrast, the use of iron(III) bromide with the same starting materials can promote the formation of a different isomer, highlighting the catalyst's role in directing selectivity. organic-chemistry.org

Rhodium Catalysis : Rhodium(II) catalysts can be used in reactions of 1-sulfonyl-1,2,3-triazoles with thionoesters to provide thiazolines, which subsequently aromatize to form 2,5-disubstituted thiazoles. organic-chemistry.org

The table below outlines various catalytic systems used in thiazole synthesis.

| Catalyst | Reactants | Key Features |

| Palladium(II) acetate | Vinyl azides, Potassium thiocyanate | High selectivity for 4-substituted 2-aminothiazoles. organic-chemistry.org |

| Iron(III) bromide | Vinyl azides, Potassium thiocyanate | Promotes formation of 5-thiocyano-2-aminothiazoles. organic-chemistry.org |

| Copper salts | Oximes, Anhydrides, KSCN | Good functional group tolerance, mild conditions. organic-chemistry.org |

| Rhodium(II) catalyst | 1-sulfonyl-1,2,3-triazoles, Thionoesters | Forms 2,5-disubstituted thiazoles via a thiazoline (B8809763) intermediate. organic-chemistry.org |

This table summarizes different catalytic approaches for the formation of the thiazole ring. organic-chemistry.org

Derivatization Strategies of the Aniline (B41778) Moiety

The aniline portion of this compound contains two reactive sites: the aromatic ring and the amino group. These sites allow for a wide range of chemical modifications to tailor the compound's properties.

The amino group (-NH2) is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com In this compound, the para position is occupied by the thiazole ring, meaning substitution will occur at the positions ortho to the amino group (C2 and C6 of the aniline ring). chemistrysteps.com

Halogenation : Aniline reacts readily with bromine water at room temperature to yield a poly-substituted product. byjus.com For this compound, this reaction would be expected to produce 2,6-dibromo-4-(thiazol-5-yl)aniline.

Nitration : Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the amino group to form the anilinium ion, which is a meta-directing deactivator. byjus.com This can lead to a mixture of ortho, para, and meta-substituted products. byjus.comwikipedia.org

Sulfonation : Reaction with sulfuric acid leads to the formation of anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form sulfanilic acid. byjus.com For the target molecule, this would result in substitution at the ortho position.

The table below shows potential outcomes of EAS reactions on the aniline ring of this compound.

| Reaction | Reagents | Expected Major Product |

| Bromination | Bromine water | 2,6-Dibromo-4-(thiazol-5-yl)aniline |

| Nitration | HNO3, H2SO4 | Mixture of ortho- and meta-nitro derivatives |

| Sulfonation | H2SO4, heat | 2-Amino-5-(thiazol-5-yl)benzenesulfonic acid |

This table predicts the products of electrophilic aromatic substitution based on the known reactivity of aniline. byjus.com

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with various electrophiles.

Amidation : The amino group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. The direct amidation of an amine with a carboxylic acid often requires a coupling agent or catalyst to facilitate the dehydration process. researchgate.netresearchgate.net For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net

Sulfonamidation : Similarly, the amino group reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base to form sulfonamides. nih.gov This reaction is a common method for protecting the amino group or for synthesizing biologically active sulfonamide derivatives. The synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives often involves reacting 2-aminothiazole (B372263) with a substituted benzenesulfonyl chloride in the presence of a base like sodium acetate in an aqueous medium. nih.gov This methodology is directly applicable to this compound.

Alkylation and Arylation of the Nitrogen Atom

The exocyclic amino group of this compound is a key site for derivatization through N-alkylation and N-arylation reactions. These modifications are instrumental in expanding the chemical space of this scaffold and are often employed to enhance biological efficacy or to probe structure-activity relationships.

N-Alkylation:

The introduction of alkyl groups onto the aniline nitrogen can be achieved through various synthetic methods. Standard procedures often involve the reaction of the parent aniline with alkyl halides in the presence of a base. The choice of base and solvent is critical to ensure selective N-alkylation and to avoid competing reactions, such as alkylation of the thiazole nitrogen. For instance, in the case of aminophenyl benzothiazoles, a structurally related class of compounds, changes in the molecular structure have been shown to significantly influence the ease and yield of radiolabeling with carbon-11, an alkylation process. nih.gov Steric hindrance, as demonstrated by an attached isopropyl group, can impede dialkylation. nih.gov For the alkylation of aminothiazole rings, bases such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly employed. researchgate.net These conditions facilitate the deprotonation of the amine, enhancing its nucleophilicity towards the alkylating agent.

N-Arylation:

The formation of a diarylamine bond through N-arylation is a cornerstone of modern organic synthesis, with palladium-catalyzed cross-coupling reactions being the most prominent methods. The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for the synthesis of N-aryl amines from aryl halides and amines, offering broad substrate scope and functional group tolerance. wikipedia.orglibretexts.orgrug.nlyoutube.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often providing superior results. youtube.comorganic-synthesis.com

In the context of this compound, N-arylation would involve its reaction with an aryl halide or pseudohalide in the presence of a suitable palladium catalyst system. The general mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. youtube.com

Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, present an alternative to palladium-based methods. These reactions often utilize arylboronic acids as the arylating agent and can proceed under milder conditions. organic-chemistry.orgbeilstein-journals.org For instance, the N-arylation of various amines has been successfully achieved using copper salts in ethanol, providing a more sustainable approach. beilstein-journals.orgresearchgate.net

Table 1: Representative Methods for N-Alkylation and N-Arylation of Anilines

| Reaction Type | Reagents and Conditions | Substrate Example | Product Type | Reference |

| N-Alkylation | Alkyl halide, K2CO3, DMF, 60-70°C | Ceftazidime (aminothiazole derivative) | N-alkylated thiazole | researchgate.net |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, phosphine ligand, base | Aryl halides and various amines | N-Aryl amines | wikipedia.orgyoutube.com |

| Chan-Lam Coupling | Arylboronic acid, copper salt, solvent | Various amines and arylboronic acids | N-Aryl amines | organic-chemistry.orgbeilstein-journals.org |

Modifications of the Thiazole Ring System

The thiazole ring in this compound is amenable to a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex fused-ring systems. The reactivity of the thiazole ring is dictated by the electron distribution within the heterocycle, with specific positions being more susceptible to either electrophilic or nucleophilic attack.

The C2 position of the thiazole ring is the most electron-deficient and bears an acidic proton. mdpi.com This makes it susceptible to deprotonation by strong bases, such as organolithium reagents, to form a 2-lithiothiazole intermediate. organic-chemistry.org This nucleophilic species can then react with a variety of electrophiles, enabling the introduction of a wide range of substituents at the C2 position. Nucleophilic substitution reactions can also occur at the C2 position, particularly if a good leaving group is present. For example, a halogen atom at the C2 position can be displaced by various nucleophiles. tandfonline.com

The C4 and C5 positions of the thiazole ring are generally more electron-rich than the C2 position, making them more susceptible to electrophilic substitution reactions. tandfonline.com The C5 position is typically the primary site for electrophilic attack. organic-chemistry.orgnih.gov Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. The presence of activating groups on the thiazole ring can further enhance the rate and selectivity of these reactions. For instance, an amino group at the C2 position directs electrophilic substitution to the C5 position.

The this compound scaffold can serve as a building block for the synthesis of fused heterocyclic systems, such as thiazolo[5,4-b]pyridines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of such fused rings often involves the construction of a second ring onto the existing thiazole moiety.

One common strategy involves the use of a substituted aminothiazole as a precursor. For example, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives can be achieved by starting with a functionalized aminopyridine, which is then used to construct the fused thiazole ring. nih.gov Alternatively, a suitably substituted thiazole derivative can undergo cyclization reactions to form a fused pyridine (B92270) ring. For instance, an intramolecular cyclization of a precursor containing both a thiazole ring and a reactive side chain can lead to the formation of the desired fused system. The development of synthetic routes to novel thiazolo[4,5-b]pyridines often involves either pyridine annulation to a thiazole ring or thiazole annulation to a pyridine ring. libretexts.orgnih.gov

Table 2: Examples of Fused Thiazole Ring Systems

| Fused System | Synthetic Precursor | Key Reaction | Reference |

| Thiazolo[5,4-b]pyridine | 3-Amino-5-bromo-2-chloropyridine | Aminothiazole formation, Suzuki coupling, reduction, cyclization | nih.gov |

| Thiazolo[4,5-b]pyridine | 2-Aminopyridine-3-thiol | Condensation with an appropriate aldehyde | libretexts.org |

| Pyrano[2,3-d]thiazole | 4-(4-Oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide | Reaction with an activated alkene | beilstein-journals.orgiaea.org |

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of chiral centers into the this compound scaffold is a critical aspect of drug discovery, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. rsc.org Stereoselective synthesis and chiral resolution are the two primary approaches for obtaining enantiomerically pure compounds.

Stereoselective Synthesis:

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, the synthesis of chiral polyaminothiazoles has been accomplished through a solid-phase approach employing chiral polyamines as the starting material. nih.gov

Chiral Resolution:

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org Common methods for chiral resolution include:

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com

Enzymatic Resolution: Enzymes can selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for the resolution of chiral amines. mdpi.com

The choice of method depends on the specific properties of the compound to be resolved and the desired scale of the separation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. mdpi.com For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.

Green Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) have been successfully employed in the synthesis of thiazole derivatives. tandfonline.commdpi.com For example, a highly efficient synthesis of 2-aminothiazoles has been developed using a PEG-water solvent system. tandfonline.com

Green Catalysts: The use of recyclable and non-toxic catalysts is another important green chemistry principle. Solid-supported catalysts, such as Nafion-H, have been used for the synthesis of 2-aminothiazoles, offering the advantage of easy separation and reuse. tandfonline.com Zeolite-based nanocatalysts have also been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org

Solvent-Free Conditions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification. A solvent-free, Hantzsch-based synthesis of 2-aminothiazoles has been reported, which proceeds rapidly and in high yields. organic-chemistry.org

Microwave and Ultrasound Irradiation: The use of microwave or ultrasound irradiation can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.com

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Table 3: Green Chemistry Approaches for Thiazole Synthesis

| Green Approach | Method | Advantages | Reference |

| Green Solvent | Use of PEG-water or deep eutectic solvents | Reduced toxicity, biodegradability | tandfonline.com |

| Green Catalyst | Nafion-H or zeolite-based nanocatalysts | Recyclability, reduced waste | tandfonline.comrsc.org |

| Solvent-Free | Hantzsch condensation without solvent | Reduced waste, fast reaction times | organic-chemistry.org |

| Alternative Energy | Microwave or ultrasound irradiation | Faster reactions, improved yields | bepls.com |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Aniline (B41778) Ring Substituents on Biological Activity

The aniline ring of the 4-(thiazol-5-yl)aniline core is a critical site for modification to modulate potency and selectivity. Its substituents influence activity through electronic, steric, and positional effects. Much of the detailed SAR analysis comes from studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which are potent cyclin-dependent kinase (CDK) inhibitors. acs.orgacs.orgelsevierpure.com

The electronic properties of substituents on the aniline ring are a key determinant of biological activity.

Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups, such as nitro (-NO₂) and halogen atoms (-Cl, -Br), at the meta or para positions of the aniline ring has been shown to enhance the inhibitory activity against kinases like CDK2. researchgate.net For instance, a derivative with a meta-nitro group (m-NO₂) is a highly potent pan-CDK inhibitor. acs.orgnih.gov Similarly, analogs with 4-bromo or 4-chloro substituents have demonstrated subnanomolar inhibitory activities. drugdesign.org The presence of a nitro group at the para position can create strong hydrogen bonds with amino acid residues in the target protein, contributing to inhibitory activity. analis.com.my In some series, the meta-halogenated derivatives showed better antitumor activity than those with meta-methyl groups. nih.gov

Electron-Donating Groups (EDGs): The effect of electron-donating groups is more varied. While many substitutions are well-tolerated, their impact can be context-dependent. acs.org For example, a methoxy (B1213986) (-OCH₃) group has been shown to be critical for the selectivity of certain antiparasitic thiazole (B1198619) derivatives. mdpi.com However, in some kinase inhibitor series, replacing a methoxy group with EWGs slightly diminished enzymatic activity.

The following table summarizes the observed electronic effects of various aniline ring substituents on the biological activity of this compound derivatives.

The size and spatial arrangement of substituents on the aniline ring introduce steric effects that significantly influence binding and activity.

Research indicates that bulky functional groups at the meta position of the aniline ring can diminish CDK2 inhibitory potency. researchgate.net This suggests that the binding pocket has specific steric constraints in this region. Conversely, in the context of CDK9 inhibition, a bulky substituted aniline moiety has been found to be important for achieving high potency and selectivity, highlighting the differences between kinase ATP binding sites. acs.orgnih.gov The introduction of bulky substituents can also enhance antiparasitic activity. mdpi.com

The position of a substituent on the aniline ring is a crucial factor that modulates biological activity and selectivity.

Ortho Position: Substitution at the ortho position of the aniline ring has been consistently shown to be detrimental, often abolishing CDK-inhibitory activity entirely. researchgate.netnih.gov This is attributed to steric hindrance, which can disrupt the optimal conformation required for binding to the kinase hinge region. wikipedia.org

Meta and Para Positions: Both meta and para substitutions are generally well-tolerated and provide a means to fine-tune the inhibitor's selectivity profile. acs.orgopen.ac.uk In many instances, meta-substituted anilines have been found to confer greater selectivity for CDK9 over CDK2 when compared to their para-substituted counterparts. nih.gov Transposing certain functional groups, like sulfonamides, from the meta to the para position has been observed to reduce potency against most CDKs, with the exception of CDK2. open.ac.uk

Influence of Thiazole Ring Modifications on Biological Activity

The thiazole ring is another key pharmacophoric element where modifications can dramatically alter biological outcomes, particularly kinase inhibition.

The C2 position of the thiazole ring is a critical interaction point within the kinase ATP binding pocket.

Amino Functionality: The introduction of an amino (-NH₂) group at the C2 position is a pivotal discovery, leading to a significant increase in inhibitory activity against both CDK2 and CDK9. acs.orgopen.ac.uk X-ray crystallography studies have revealed that this C2-amino group forms strong interactions with a highly conserved aspartate residue (Asp145 in CDK2) in the DFG motif of the kinase. acs.orgnih.govopen.ac.uk

Alkylamino Substituents: Replacing the primary C2-amino group with small alkylamino groups like methylamino (-NHCH₃) or ethylamino (-NHCH₂CH₃) tends to have a detrimental effect on CDK2 and CDK4 activity, while having a minimal impact on CDK9 potency. acs.orgnih.gov Increasing the size of the alkylamino group further, for example from methylamino to ethylamino, can lead to a reduction in inhibition for both CDK2 and CDK9. open.ac.uk

Bulky Substituents: The introduction of bulkier groups, such as phenyl or other heterocyclic rings, at the C2 position leads to a significant reduction in activity against all CDKs, indicating a strict steric limitation in this part of the binding site. acs.orgnih.govopen.ac.uk

The following table summarizes the impact of C2-thiazole substituents on CDK inhibition.

The C4 position of the thiazole ring is also important for activity, primarily through hydrophobic interactions.

In many active derivatives, a methyl group is present at the C4 position. researchgate.net This C4-methyl group engages in crucial hydrophobic interactions with a "gatekeeper" phenylalanine residue (Phe80 in CDK2, Phe103 in CDK9) located at the back of the ATP binding pocket. acs.orgopen.ac.uk The interaction with the C2-amino group is thought to enhance these hydrophobic interactions. nih.gov

Modification of this C4-methyl group is generally not well-tolerated. For example, replacing the C4-methyl with a larger phenyl group has been shown to abolish CDK inhibitory activity, underscoring the specific size and hydrophobic requirements of this sub-pocket. nih.gov Similarly, other studies have found that the C4-methyl group is intolerant to modification. open.ac.uk However, some research suggests that while C4-substituents are not beneficial for CDK2 inhibition, they may be tolerated in some cases for CDK9 inhibition. acs.org

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches

The development of this compound derivatives has been significantly accelerated by the application of computational drug design methodologies, including both structure-based (SBDD) and ligand-based (LBDD) approaches.

Pharmacophore modeling is a cornerstone of LBDD, defining the essential three-dimensional arrangement of chemical features necessary for biological activity. For kinase inhibitors, the 2-anilino-4-(thiazol-5-yl)pyrimidine framework has been identified as a key pharmacophore. researchgate.net This scaffold typically includes hydrogen bond donors and acceptors that interact with the kinase hinge region, a hydrophobic aromatic ring system, and a moiety that interacts with the gatekeeper residue.

Virtual screening campaigns, leveraging such pharmacophore models, can be employed to search large chemical libraries for novel compounds that possess the desired structural features. While specific large-scale virtual screening studies focused solely on the this compound core are not extensively detailed in the provided context, this approach is a standard and powerful tool in the discovery of new kinase inhibitors based on a known privileged scaffold. researchgate.net For example, a combination of ligand-based pharmacophore modeling and subsequent molecular docking identified new chemical entities with CDK6 inhibitory activity. researchgate.net

Molecular docking is a powerful SBDD technique used to predict the preferred orientation and binding affinity of a ligand when bound to a target macromolecule. This method has been instrumental in rationalizing the SAR of this compound derivatives.

Docking studies on CDK inhibitors from this class have consistently shown a conserved binding mode within the ATP-binding site. nih.govacs.org Key interactions include:

Hinge Region Interaction: The pyrimidine (B1678525) ring forms crucial hydrogen bonds with the backbone of the kinase hinge region (e.g., with Glu107 and Leu156 in CDK9). nih.govacs.org

Gatekeeper Interaction: The thiazole ring and its substituents, along with the C5-pyrimidine substituent (like the carbonitrile group), extend towards the back of the ATP pocket, interacting with the gatekeeper residue (Phe103 in CDK9, Phe80 in CDK2). acs.org

Hydrophobic Interactions: The aniline moiety and other parts of the molecule engage in van der Waals and hydrophobic interactions with surrounding residues, such as Ala46 and Leu156 in CDK9. acs.org

Crystal structures of inhibitors like 12u bound to CDK9 and CDK2 have validated these docking predictions, providing high-resolution insights into the binding modes. nih.govnih.gov These simulations and structural studies explain why bulky substituents on the aniline ring are better tolerated by CDK9 than by CDK2, forming the basis for selectivity. acs.org In another example, docking studies were used to investigate the binding interactions of newly synthesized thiazole derivatives as potential tubulin polymerization inhibitors. nih.govacs.org

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the protein and the ligand over time. This technique is particularly valuable for understanding the nuanced determinants of binding selectivity.

MD simulations have been employed to unravel the molecular basis for the high selectivity of certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, such as 12u , for CDK9 over CDK2. rsc.org These studies revealed that the binding specificity is not just due to static interactions but is controlled by the conformational changes of the protein, particularly the glycine-rich loop (G-loop), and variations in van der Waals interactions. rsc.org

Enhanced sampling simulations, including umbrella sampling and steered MD, have further elucidated the dissociation pathways of inhibitors from the binding pockets of CDK9 and CDK2. rsc.org These simulations highlighted different transient interactions and reaction coordinates for the same inhibitor with the two different kinases, providing a deeper physical understanding of the selectivity. rsc.org The results suggest that the ability of the inhibitor to induce and adapt to specific conformational states of the kinase is a primary driver of its selective binding. nih.govrsc.org

Rational Design of this compound Derivatives for Specific Biological Targets

The insights gained from SAR, SBDD, and LBDD have enabled the rational design of this compound derivatives with tailored activity against specific biological targets, primarily various protein kinases implicated in cancer.

The overarching strategy has been to use the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine core as a foundational scaffold and systematically modify its peripheral substituents to optimize potency and selectivity. nih.govopen.ac.uk

Designing CDK9 Inhibitors: The primary goal has often been to achieve high selectivity for the transcriptional kinase CDK9, which is a key target in cancer therapy, while minimizing activity against cell-cycle kinases like CDK2 to reduce potential toxicity. nih.govacs.org The design strategy involved:

Hinge Binding: Maintaining the 2-anilinopyrimidine core for hydrogen bonding to the kinase hinge. nih.govopen.ac.uk

Exploiting the Gatekeeper Pocket: Introducing groups at the C5-pyrimidine position (e.g., -CN) and modifying the aniline ring with bulky substituents (e.g., homopiperazinyl in 12u ) to create favorable interactions with the larger, more adaptable gatekeeper region of CDK9 compared to CDK2. nih.govnih.govacs.org

Modifying Thiazole Substituents: While the C2-amino group on the thiazole was found to be important for activity against both CDK2 and CDK9, substituting it with methylamino or ethylamino groups had a minimal effect on CDK9 potency but was detrimental to CDK2 activity, thereby improving the selectivity profile. acs.orgopen.ac.uk

Designing Pan-CDK or other Kinase Inhibitors: In other contexts, the goal has been to design inhibitors with a different selectivity profile. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid were rationally designed as potent inhibitors of protein kinase CK2. nih.gov In this case, modifications focused on replacing the benzene (B151609) ring with azabenzene systems (pyridine and pyridazine) and introducing substituted benzyloxy groups to enhance CK2 inhibitory activity and cellular antiproliferative effects. nih.gov Similarly, by replacing the aniline ring with a pyridine (B92270) and modifying thiazole substituents, potent and selective CDK4/6 inhibitors have been developed from the same initial pharmacophore. researchgate.net

This iterative process of design, synthesis, biological evaluation, and computational modeling has proven highly effective, leading to the discovery of nanomolar inhibitors with excellent selectivity and potent anticancer activity in preclinical models. nih.govacs.org

Biological Activity and Pharmacological Investigations

Anticancer Activities

The anticancer potential of 4-(Thiazol-5-yl)aniline derivatives stems from their ability to target and inhibit specific protein kinases that are often dysregulated in cancer cells. These include Cyclin-Dependent Kinases (CDKs) and Aurora kinases.

Derivatives of this compound have been extensively studied as inhibitors of various CDKs, which are crucial regulators of the cell cycle and transcription.

A significant area of research has focused on the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). nih.gov Inhibition of CDK9 disrupts the transcription of short-lived mRNAs, including those that code for anti-apoptotic proteins like Mcl-1. nih.gov Cancer cells often rely on high levels of these proteins for their survival, making CDK9 an attractive therapeutic target. nih.govacs.org

Numerous 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been designed and synthesized to potently inhibit CDK9. nih.govacs.org For instance, compound 12u , a 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine, is a nanomolar inhibitor of CDK9. nih.govacs.org This compound has been shown to inhibit CDK9-mediated transcription, leading to a reduction in Mcl-1 protein levels and subsequently inducing apoptosis in human cancer cell lines and primary chronic lymphocytic leukemia (CLL) cells. nih.govacs.org The downregulation of Mcl-1 by 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives has been demonstrated to be a key mechanism of their selective cytotoxicity against patient-derived primary CLL cancer cells. nih.govacs.org

Table 1: CDK9 Inhibitory Activity of Selected this compound Derivatives

| Compound | Modification | CDK9 IC₅₀ (nM) | Key Finding | Reference |

|---|---|---|---|---|

| 12u | 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | 7 | Potent and selective CDK9 inhibitor, reduces Mcl-1 levels. | nih.govacs.org |

| 12c | m-sulfonamideaniline ring | - | Induces apoptosis in cancer cells. | acs.org |

This table is interactive. You can sort and filter the data by clicking on the headers.

While the focus has often been on CDK9, many this compound derivatives also exhibit potent inhibitory activity against CDK2, a key regulator of the G1-S phase transition in the cell cycle. nih.govacs.org The dual inhibition of CDK2 and CDK9 is a common feature of this class of compounds. elsevierpure.com For example, the introduction of amino groups at the C2-position of the pyrimidine (B1678525) ring in 2-anilino-4-(thiazol-5-yl)pyrimidines led to a significant increase in inhibitory activity against both CDK2 and CDK9. acs.org

The antiproliferative effects of these compounds are often attributed to their ability to inhibit both CDK2 and CDK9. elsevierpure.com For instance, the most potent CDK2 inhibitor from one study demonstrated antiproliferative and proapoptotic effects consistent with the inhibition of both cellular CDK2 and CDK9. elsevierpure.com However, achieving selectivity for CDK9 over CDK2 has been a major goal of medicinal chemistry efforts. nih.govacs.org

More recently, the this compound scaffold has been adapted to create selective inhibitors of CDK4 and CDK6. researchgate.netresearchgate.net These kinases, in complex with cyclin D, control the G1 to S phase transition of the cell cycle, and their dysregulation is a frequent event in many cancers. researchgate.netresearchgate.net Selective inhibition of CDK4/6 is a validated and effective strategy for treating certain types of cancer, such as estrogen receptor-positive (ER-positive) breast cancer. researchgate.net

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed as highly potent and selective inhibitors of CDK4 and CDK6. researchgate.netacs.org Medicinal chemistry optimization led to the discovery of compounds that inhibit CDK4 and CDK6 with high potency and selectivity over other CDKs. researchgate.net These compounds have demonstrated potent antiproliferative activities in a panel of human cancer cell lines. researchgate.net For example, compound 78 was found to inhibit CDK4 and CDK6, leading to an accumulation of cells in the G1 phase of the cell cycle. acs.org Similarly, compound 18 was shown to inhibit Rb phosphorylation, a downstream target of CDK4/6, in a dose-dependent manner. researchgate.net

Achieving selectivity among the highly conserved ATP-binding sites of different CDKs is a significant challenge in drug design. acs.orgresearchgate.net However, manipulation of substituents on the this compound scaffold has allowed for the development of inhibitors with varying CDK selectivity profiles. nih.govacs.org

Several key structural features have been identified that influence selectivity:

Aniline (B41778) Substitution: Meta-substituted anilines often lead to greater selectivity for CDK9 over CDK2 compared to their para-substituted counterparts. nih.govacs.org Ortho-substitutions on the aniline ring generally abolish CDK-inhibitory activity. nih.govacs.org

Pyrimidine C5-Substitution: The introduction of a carbonitrile group at the C5-position of the pyrimidine ring, in combination with bulky substituents on the aniline moiety, has been shown to be crucial for CDK9 potency and selectivity. nih.govacs.org For example, compound 12u exhibits over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org

Thiazole (B1198619) C2-Substitution: Substitution at the C2-position of the thiazole ring can also impact selectivity. For instance, replacing an amino group with a methylamino or ethylamino group had a detrimental effect on CDK2 and CDK4 activity while having a minimal effect on CDK9 potency. nih.gov

Table 2: Selectivity of this compound Derivatives for Different CDKs

| Compound | CDK1 (Ki, nM) | CDK2 (Ki, nM) | CDK4 (Ki, nM) | CDK7 (Ki, nM) | CDK9 (Ki, nM) | Selectivity Highlight | Reference |

|---|---|---|---|---|---|---|---|

| 12u | - | >560 | - | - | 7 | >80-fold for CDK9 vs CDK2 | nih.govacs.org |

| 14 | >30-fold less potent | >30-fold less potent | >30-fold less potent | Potent | Potent | Potent CDK7/9 inhibitor | open.ac.uk |

| 9 and 10 | Inactive | Inactive | Inactive | Modest | Potent | Potent CDK9 inhibitors with little activity against CDK1, 2, and 4. | open.ac.uk |

| 78 | - | - | 1 | - | - | Excellent potency for CDK4 | acs.org |

This table is interactive. You can sort and filter the data by clicking on the headers.

In addition to CDK inhibition, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases. nih.govacs.orguth.gr These kinases are key regulators of mitosis, and their inhibition can lead to mitotic failure and subsequent cell death in cancer cells. nih.govacs.org

The potency and selectivity of Aurora kinase inhibition were found to correlate with the presence of a substituent at the para-position of the aniline ring. nih.govacs.org A lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (18) , demonstrated potent inhibition of both Aurora A and B with Ki values of 8.0 and 9.2 nM, respectively. nih.govacs.org This compound, also known as CYC116 , was shown to induce cell death following mitotic failure and increased polyploidy as a result of cellular inhibition of Aurora A and B kinases. nih.govacs.orgdundee.ac.uk

Table 3: Aurora Kinase Inhibitory Activity of a this compound Derivative

| Compound | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Key Finding | Reference |

|---|---|---|---|---|

| 18 (CYC116) | 8.0 | 9.2 | Potent inhibitor of Aurora A and B, leading to mitotic failure. | nih.govacs.orgdundee.ac.uk |

This table is interactive. You can sort and filter the data by clicking on the headers.

Tubulin Polymerization Inhibition

A key mechanism through which certain thiazole derivatives exert their anticancer effects is by interfering with microtubule dynamics via the inhibition of tubulin polymerization. nih.govplos.org This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov

New series of 2,4-disubstituted thiazole derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors. nih.govresearchgate.net In one study, compounds were designed to incorporate the essential pharmacophoric features of colchicine (B1669291) binding site inhibitors. nih.gov The most potent of these compounds, 4f and 5a, demonstrated significant tubulin polymerization inhibition with IC₅₀ values of 9.33 and 9.52 nM, respectively. nih.gov Further investigations into other derivatives identified compounds 5c, 7c, and 9a as remarkable inhibitors of tubulin polymerization, with IC₅₀ values of 2.95 µM, 2.00 µM, and 2.38 µM, respectively. researchgate.net These values are comparable or superior to the reference drug combretastatin (B1194345) A-4 (IC₅₀ 2.96 µM). nih.govresearchgate.net Molecular docking studies support these findings, indicating that these compounds can bind effectively to the colchicine binding site of tubulin. plos.org

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Reference Drug (Combretastatin A-4) IC₅₀ (µM) |

|---|---|---|

| Compound 5c | 2.95 ± 0.18 | 2.96 ± 0.18 nih.govresearchgate.net |

| Compound 7c | 2.00 ± 0.12 | |

| Compound 9a | 2.38 ± 0.14 |

Mechanisms of Apoptosis Induction in Cancer Cells

Derivatives of this compound have been shown to induce apoptosis in cancer cells, primarily through the inhibition of cyclin-dependent kinases (CDKs). acs.orgnih.gov Specifically, inhibition of CDK9, a key regulator of transcription, has been identified as a critical pathway. acs.orgnih.govopen.ac.uk

The inhibition of CDK9 disrupts the phosphorylation of RNA polymerase II, leading to a reduction in the transcription of short-lived mRNAs that encode for anti-apoptotic proteins, such as Mcl-1. nih.govacs.org The downregulation of these survival proteins reinstates the programmed cell death pathway in cancer cells. acs.orgopen.ac.uk For instance, the compound 12u, a potent and selective CDK9 inhibitor, effectively reduces Mcl-1 expression and subsequently triggers apoptosis in human cancer cell lines. nih.gov Studies have confirmed that this induction of apoptosis is caspase-dependent, as concurrent treatment with a pan-caspase inhibitor, Z-VAD-fmk, suppresses the apoptotic effect. nih.gov This targeted approach is particularly promising as cancer cells often have a high dependency on anti-apoptotic proteins to evade cell death. acs.orgnih.gov

In Vitro and In Vivo Efficacy Studies in Various Cancer Cell Lines and Models

The anticancer potential of this compound derivatives has been demonstrated across a range of in vitro and in vivo models. open.ac.ukacs.org

In vitro studies have evaluated the antiproliferative activity of these compounds against various human cancer cell lines. nih.gov For example, a series of thiazol-5(4H)-one derivatives showed superior cytotoxic activities against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cell lines, with IC₅₀ values ranging from 2.89 to 9.29 μM. nih.gov Another series of 2,4-disubstituted thiazole derivatives also displayed potent activity against HepG2, MCF-7, HCT116, and HeLa cell lines, with IC₅₀ values between 3.35 and 18.69 μM. researchgate.net

Substituted 2-anilino-4-(thiazol-5-yl)pyrimidines have shown particular promise as CDK inhibitors. acs.orgopen.ac.uk Compound 12u, a selective CDK9 inhibitor, exhibited a potent GI₅₀ value of 40 nM in the HCT-116 human colon cancer cell line. acs.org Importantly, this compound was significantly less toxic to non-transformed cell lines like HMEC-1 and MRC-5, indicating a degree of selectivity for cancer cells. acs.org Similarly, compound 14 from this class showed potent in vitro antitumour activity and was found to be 20- and 40-fold less potent against normal foetal lung fibroblast lines (WI-38 and IMR-90) compared to the tumour cell lines tested. open.ac.uk

In vivo studies have further substantiated these findings. Compound 14 demonstrated significant antitumour activity in a murine xenograft solid tumor model using the human colorectal Colo-205 cell line. open.ac.uk

| Compound Class/Derivative | Cell Line | Cancer Type | Reported Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| Thiazol-5(4H)-ones nih.gov | HCT-116 | Colon | 2.89 - 9.29 µM |

| HepG-2 | Liver | ||

| MCF-7 | Breast | ||

| 2,4-disubstituted thiazoles researchgate.net | HepG2 | Liver | 3.35 - 18.69 µM |

| MCF-7 | Breast | ||

| HCT116 | Colon | ||

| HeLa | Cervical | ||

| Compound 12u (CDK9 Inhibitor) acs.org | HCT-116 | Colon | 40 nM (GI₅₀) |

| Compound P276-00 acs.org | Various | Various | 300 - 800 nmol/L |

Antimicrobial Properties

Thiazole derivatives have been investigated for their broad-spectrum antimicrobial properties, showing activity against various bacterial and fungal pathogens. researchgate.net

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, MRSA, Pseudomonas aeruginosa)

Compounds containing the thiazole scaffold have demonstrated notable antibacterial effects. mdpi.com Studies on 2,3-diaryl-thiazolidin-4-ones revealed good antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria, with some compounds being more potent than the reference antibiotic ampicillin. mdpi.com For instance, compound 5 from this series showed excellent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 mg/mL against the tested strains. mdpi.com The most susceptible bacterium was identified as S. Typhimurium, while S. aureus was the most resistant. mdpi.com

Other synthesized thiazole derivatives have also been tested. (Z)-5-(2,3,4-Trifluorobenzylidene)rhodanine was found to inhibit the growth of S. aureus at a concentration of 0.5 µg/mL and methicillin-resistant S. aureus (MRSA) at 32 µg/mL. nih.gov However, it did not show activity against Gram-negative bacteria like E. coli or P. aeruginosa. nih.gov In another study, amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole were screened, with chloro and nitro derivatives exhibiting good activity against E. coli. scielo.br

Antifungal Activity (e.g., against Aspergillus niger, Apergillus oryzae)

The antifungal potential of thiazole derivatives has also been explored. researchgate.net A series of amides derived from 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole were evaluated for their activity against Aspergillus niger and Aspergillus oryzae. scielo.br The results indicated that while most derivatives showed moderate activity against A. niger, dichloro and dinitro derivatives displayed good activity against A. oryzae. scielo.br

In a study of 2,3-diaryl-thiazolidin-4-ones, several compounds exhibited antifungal activity that was equipotent or exceeded that of the reference drugs bifonazole (B1667052) and ketoconazole. mdpi.com Another study focusing on 4-thiazolidinone (B1220212) derivatives reported that compounds with specific substitutions showed considerable antifungal properties against species including Aspergillus niger. researchgate.net

Mechanisms of Antimicrobial Action (e.g., Mur B and CYP51 inhibition)

The antimicrobial effects of thiazole-containing compounds are believed to stem from their ability to inhibit crucial microbial enzymes. mdpi.com Molecular docking studies have provided insights into these potential mechanisms.

For antibacterial action, the inhibition of the enzyme MurB is a probable mechanism. mdpi.com MurB is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Docking studies involving 2,3-diaryl-thiazolidin-4-ones indicated a likely involvement of E. coli MurB inhibition in their antibacterial effect. mdpi.com

In the context of antifungal activity, the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51) is a key proposed mechanism. mdpi.com This enzyme is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. mdpi.com Docking studies have strongly suggested that the antifungal activity of thiazolidin-4-one derivatives is linked to their ability to inhibit CYP51. researchgate.netmdpi.com

Antiviral Activities (e.g., anti-HIV)

The thiazole nucleus is a key feature in compounds investigated for their antiviral properties, including against the Human Immunodeficiency Virus (HIV). researchgate.net Derivatives of this compound have been explored as potential HIV inhibitors. Research has focused on their ability to act as entry inhibitors, which block the virus from entering host cells. nih.gov For instance, small molecule inhibitors have been identified that appear to insert into the "Phe43 cavity" of the HIV gp120 envelope protein, a critical site for binding to the host cell's CD4 receptor. nih.gov

Furthermore, some benzothiazole (B30560) derivatives have been investigated as HIV-1 capsid inhibitors. kuleuven.be One study reported that derivatives bearing an amino-substituted aniline showed good antiviral activity against HIV-1. kuleuven.be While direct studies on this compound itself are limited in the provided search results, the activity of its close analogues suggests the potential of this chemical family. For example, N-(5-Acetyl-4-methyl-3-(substituted phenyl)-thiazol-2(3H)-ylidene)-4-methyl substituted benzamide (B126) derivatives have shown anti-HIV activity. derpharmachemica.com

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Compound Class | Viral Target | Reported Activity |

|---|---|---|

| NBD-556 / NBD-557 | HIV-1 gp120 | Low micromolar potency against laboratory strains and primary isolates. nih.gov |

| Phenylalanine derivatives with benzothiazole | HIV-1 Capsid | Moderate activity with EC50 values from 3.57 µM to 41.15 µM. kuleuven.be |

Anti-inflammatory Properties

Thiazole derivatives are recognized for their anti-inflammatory potential. researchgate.netinformahealthcare.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation. nih.govpharmainfo.in

Studies on various thiazole-containing compounds have demonstrated significant anti-inflammatory effects in preclinical models. For example, a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates showed that compounds with halogen substitutions on the 2-aryl amino group exhibited good anti-inflammatory activity. nih.gov Specifically, a derivative with a 4-fluorophenyl group (5h) was found to be the most active, with 78.8% inhibition in a carrageenan-induced rat paw edema model. nih.gov Another study on pyrazole (B372694) analogues linked to a thiazole-aniline-like structure also reported potent anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug ibuprofen. dovepress.com These compounds were also found to be potent and selective inhibitors of COX-2. dovepress.com

While direct data on this compound is not extensively detailed, the consistent anti-inflammatory activity across structurally related thiazole derivatives strongly suggests the potential of this scaffold in developing new anti-inflammatory agents. researchgate.netinformahealthcare.combiointerfaceresearch.com

Table 2: Anti-inflammatory and COX-Inhibitory Activity of Selected Thiazole Derivatives

| Compound Series | Model | Key Finding |

|---|---|---|

| Pyrazole-thiazole hybrids | Carrageenan-induced paw edema | Compounds 5s and 5u showed potent activity (80.87% and 80.63% inhibition). dovepress.com |

| Pyrazole-thiazole hybrids | In vitro COX inhibition | Compounds 5s and 5u were potent and selective COX-2 inhibitors (IC50 = 2.51 and 1.79 µM). dovepress.com |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Carrageenan-induced rat paw edema | Compound 5h (4-fluorophenyl derivative) showed 78.8% inhibition. nih.gov |

Other Reported Biological Activities

Beyond antiviral and anti-inflammatory effects, the this compound scaffold and related thiazole structures have been associated with a variety of other biological activities.

Anticonvulsant: Several studies have highlighted the anticonvulsant potential of thiazole derivatives. mdpi.comresearchgate.net Thiazole-bearing hybrids with 4-thiazolidinone cores have shown excellent anticonvulsant activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests. mdpi.com The structure-activity relationship (SAR) in some series indicated that para-halogen-substituted phenyl groups attached to the thiazole ring are important for this activity. mdpi.com For instance, N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamide derivatives displayed significant anticonvulsant effects. ekb.eg

Antioxidant: The thiazole ring is a component of compounds tested for antioxidant properties. researchgate.net In one study, ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetates demonstrated better antioxidant activity than their 2-arylamino counterparts. nih.gov Another novel thiazolyl Schiff base was evaluated for its ability to modulate oxidative stress in human endothelial cells. nih.gov

Analgesic: The analgesic properties of thiazole derivatives often accompany their anti-inflammatory effects. nih.gov Compounds that inhibit COX enzymes can reduce pain associated with inflammation. A series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates with halogen substitutions showed good analgesic activities, comparable to aspirin. nih.gov

Antiparasitic and Antihypertensive: While less direct, the broad biological profile of thiazole derivatives includes reports of antiparasitic and antihypertensive activities, suggesting further therapeutic avenues for compounds based on the this compound scaffold. researchgate.net

Cellular Mechanism of Action Investigations

Research into the mechanisms underlying the biological activities of this compound derivatives has often focused on their potent anticancer effects, revealing specific molecular targets and pathway modulations.

A primary target identified for the anticancer activity of this compound derivatives is the family of Cyclin-Dependent Kinases (CDKs). elsevierpure.comnih.gov CDKs are crucial regulators of the cell cycle and transcription. open.ac.uk Derivatives, particularly 2-anilino-4-(thiazol-5-yl)pyrimidines, have been developed as potent inhibitors of CDK2 and CDK9. elsevierpure.comnih.govopen.ac.uknih.gov

CDK9: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), is a key mechanism. acs.orgnih.gov This inhibition disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, which are often overexpressed in cancer cells and contribute to their survival. nih.govacs.org

CDK2: This kinase is involved in cell cycle progression. nih.govacs.org Many 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives show very low nanomolar inhibitory constants (Ki) against CDK2. elsevierpure.comnih.gov

CDK4/6: Further medicinal chemistry efforts have led to the discovery of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives that are highly potent and selective inhibitors of CDK4 and CDK6, which regulate the G1-S phase transition of the cell cycle. researchgate.netresearchgate.net

The inhibition of CDKs by this compound derivatives directly modulates critical cellular signaling pathways.

Transcription Regulation: By inhibiting CDK9, these compounds suppress CDK9-mediated phosphorylation of RNA polymerase II, leading to a reduction in the expression of key survival proteins. nih.govacs.org

Apoptosis Induction: The downregulation of anti-apoptotic proteins like Mcl-1 reinstates the programmed cell death (apoptosis) pathway in cancer cells. nih.govacs.orgacs.org Studies have shown that these compounds induce a caspase-3/7 response in tumor cell lines, which are crucial effector components of cell death pathways. open.ac.uk

Cell Cycle Arrest: Selective inhibitors of CDK4/6 can cause G1 phase arrest in the cell cycle, thereby inhibiting cancer cell proliferation. researchgate.net

The binding modes of these inhibitors to their target kinases have been elucidated through protein-ligand interaction studies, most notably X-ray crystallography. elsevierpure.comnih.govacs.org

Binding Mode in CDKs: Crystal structures of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives in complex with both CDK2 and CDK9 have been solved. acs.orgacs.org These structures reveal that the thiazole ring, pyrimidine, and aniline moieties occupy the ATP binding site of the kinases. acs.org

Key Interactions: The thiazole ring is often observed forming conserved hydrogen bonds with the kinase hinge region. A methyl group at the C'4 position of the thiazole can form hydrophobic interactions with the "gatekeeper" residue (e.g., Phe80 in CDK2) of the kinase. open.ac.ukresearchgate.net The C'2-amino substitution on the thiazole ring has been shown to significantly contribute to the inhibitory activity against CDK2 and CDK9 by interacting with key residues like Asp145 and Lys33. open.ac.ukresearchgate.net

Basis for Selectivity: Structural analysis suggests that the selectivity of these inhibitors for CDK9 over CDK2 arises from the relative malleability of the CDK9 active site, which can better accommodate bulkier substituents on the inhibitor, rather than the formation of unique polar contacts. acs.orgacs.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile |

| Ibuprofen |

| NBD-556 |

| NBD-557 |

| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetate (B1210297) |

| Aspirin |

| 2-anilino-4-(thiazol-5-yl)pyrimidine |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine |

| Mcl-1 |

| N-(5-Acetyl-4-methyl-3-(substituted phenyl)-thiazol-2(3H)-ylidene)-4-methyl substituted benzamide |

| N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazinyl)acetamide |

| Ethyl 2-[2-(arylhydrazino)-4-(thiophen-2-yl) thiazol-5-yl] acetate |

Toxicity Studies and Therapeutic Window Assessment (e.g., in normal B- and T-cells, MRC-5 cells)

Investigations into the toxicological profile of derivatives of this compound have been crucial in determining their potential as therapeutic agents. These studies focus on evaluating the cytotoxic effects on healthy, non-cancerous cells to establish a therapeutic window, which is a measure of a compound's safety and selectivity. A wider therapeutic window indicates a greater selectivity for cancer cells over normal cells.

Research has centered on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, a class of compounds derived from the this compound scaffold. nih.govacs.orgnih.gov A particularly promising derivative, compound 12u , has been a focal point of these toxicological assessments. nih.govacs.org

Selectivity in Normal Lymphocytes

Studies have demonstrated that compound 12u exhibits significant antitumor activity in primary chronic lymphocytic leukemia (CLL) cells while showing minimal toxicity in healthy normal B- and T-lymphocytes. nih.govacs.orgacs.org This selectivity is a key indicator of a favorable therapeutic window. The research provides a quantitative assessment of this window, showing that 12u is considerably more potent against cancer cells than against their healthy counterparts. nih.govacs.orgsemanticscholar.org The rationale for this selectivity may be linked to the differential expression of certain proteins, such as Mcl-1, which is essential for the viability of CLL cells but not detectable in normal B- and T-cells. nih.gov

The therapeutic window for compound 12u in normal lymphocytes compared to primary CLL cells is summarized below.

| Cell Type | Therapeutic Window (Fold Increase in Selectivity) |

| Normal B-cells | 31-fold |

| Normal T-cells | 107-fold |

| Data sourced from Shao et al. (2013). nih.govacs.orgacs.org |

Cytotoxicity in Normal Fibroblast Cells

In addition to lymphocytes, the cytotoxicity of this compound derivatives has been evaluated in non-transformed human cell lines, such as the MRC-5 human fetal lung fibroblast cell line. nih.govnih.gov Compound 12u was found to be significantly less toxic to MRC-5 cells compared to its potent effects on cancer cell lines. nih.gov This finding is consistent with the broad therapeutic window observed in lymphocytes and further supports the cancer-cell-selective profile of this compound class.

Similarly, another related derivative, compound 83 , a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, also demonstrated low toxic effects on the normal lung fibroblast MRC-5 cell line. nih.gov Other research on different, but related, thiazole derivatives has shown a pattern of selectivity, with some compounds exhibiting little to no toxicity on normal cell lines like VERO and GES-1 at concentrations where they are active against cancer cells. researchgate.netnih.gov

The collective data from these studies indicate that specific substitutions on the this compound scaffold can lead to compounds with a desirable safety profile, characterized by high potency against cancer cells and low toxicity towards normal, healthy cells.

Advanced Analytical Techniques in Research

Spectroscopic Characterization (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental tools for the structural confirmation and characterization of 4-(thiazol-5-yl)aniline and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in a compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of hydrogen and carbon atoms within the molecule. mdpi.com For aniline (B41778) derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons on the phenyl and thiazole (B1198619) rings, as well as for any substituents. rsc.orgrsc.org For instance, in related N-benzylaniline structures, aromatic protons appear in the δ 6.6–7.4 ppm range, while benzylic CH₂ protons are found around δ 4.3 ppm. rsc.org Similarly, ¹³C NMR provides data on the carbon skeleton, with aromatic carbons resonating in the δ 110–160 ppm region. mdpi.commdpi.com

Mass Spectrometry (MS): MS is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula. mdpi.commdpi.com Techniques like Electrospray Ionization (ESI) are commonly used, especially for analyzing derivatives that are part of biological studies. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net Key absorptions for aniline derivatives include N-H stretching vibrations (typically around 3300–3450 cm⁻¹), C-H stretching of the aromatic rings (around 3000–3100 cm⁻¹), C=N stretching from the thiazole ring (around 1600 cm⁻¹), and C-S stretching vibrations. mdpi.comresearchgate.net

The table below summarizes typical spectroscopic data observed for aniline derivatives containing heterocyclic moieties, providing a reference for the characterization of compounds based on the this compound scaffold.

| Technique | Observation | Typical Values/Ranges | Reference |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 6.6 - 8.5 ppm | mdpi.commdpi.com |

| Amine Proton (NH₂) | δ 4.0 - 5.9 ppm | mdpi.com | |

| ¹³C NMR | Aromatic Carbons (Ar-C) | δ 110 - 166 ppm | mdpi.commdpi.com |

| IR | N-H Stretch | 3300 - 3450 cm⁻¹ | mdpi.com |

| C=N Stretch (Thiazole Ring) | ~1600 cm⁻¹ | ktu.edu.tr | |

| HRMS (ESI) | Molecular Ion Peak [M+H]⁺ | Corresponds to calculated exact mass | mdpi.commdpi.com |

X-ray Crystallography for Structural Elucidation of Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule or a molecular complex in its crystalline state. researchgate.net In the context of this compound research, this method has been indispensable for understanding how its derivatives bind to biological targets, such as protein kinases. nih.govacs.org

Studies on substituted 2-anilino-4-(thiazol-5-yl)pyrimidines, which are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), have utilized X-ray crystallography to reveal detailed binding modes. acs.orgnih.gov For example, the crystal structure of an inhibitor (compound 12u) bound to both CDK9 and CDK2 showed that the thiazole, pyrimidine (B1678525), and aniline moieties occupy specific positions within the ATP binding site. acs.org This structural information provides a rationale for the observed structure-activity relationships (SAR) and helps guide the design of more selective inhibitors. nih.gov

The table below presents representative crystallographic data for a complex containing a derivative of the this compound scaffold, illustrating the type of information obtained from these experiments.

| Parameter | Example Value (trans-PPL9 Imine) | Reference |

| Formula | C₃₀H₂₅N₅S | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 18.9567 | mdpi.com |

| b (Å) | 6.18597 | mdpi.com |

| c (Å) | 22.5897 | mdpi.com |

| β (˚) | 114.009 | mdpi.com |

| Volume (ų) | 2419.4 | researchgate.net |

Differential Scanning Fluorimetry (DSF) for Protein-Ligand Binding

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput biophysical technique used to assess the thermal stability of a protein. harvard.eduyoutube.com It is widely employed to screen for ligand binding, as the binding of a small molecule often stabilizes the protein, leading to an increase in its melting temperature (Tₘ). nih.govnih.gov

The principle involves monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein. youtube.com As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence. The midpoint of this transition is the Tₘ. A ligand that binds and stabilizes the protein will shift this unfolding curve to a higher temperature. youtube.com

In research involving this compound derivatives, DSF has been used to validate their interaction with target proteins like CDK9. nih.gov A study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile inhibitors demonstrated a strong correlation between the increase in thermal stability (ΔTₘ) of the CDK9/cyclin T complex and the inhibitor's potency (Kᵢ). Inhibitors that caused a significant thermal shift (ΔTₘ of 2.9 to 4.7 °C) had Kᵢ values in the nanomolar range, whereas compounds with low inhibitory activity produced no measurable stabilization. nih.gov This makes DSF a valuable tool for validating hits from primary screens and for rank-ordering compounds within a chemical series. nih.govnih.gov

| Compound Series | Target Protein | ΔTₘ Range (°C) | Potency (Kᵢ) Correlation | Reference |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9/cyclin T | 2.9 – 4.7 | Strong stabilizers showed Kᵢ values of 6–43 nM | nih.gov |

| CDK9/cyclin T | No significant shift | Weakly active compounds showed Kᵢ values > 6 µM | nih.gov |

Biophysical Techniques for Interaction Analysis (e.g., calorimetry)

Beyond initial screening, a quantitative understanding of the thermodynamics of protein-ligand interactions is crucial for drug development. Isothermal Titration Calorimetry (ITC) is a premier biophysical technique that provides a complete thermodynamic profile of a binding event in a single experiment. nih.govnih.gov

ITC directly measures the heat released or absorbed when a ligand (e.g., a this compound derivative) is titrated into a solution containing a protein. whiterose.ac.ukresearchgate.net The resulting data can be fitted to a binding model to determine several key parameters:

Binding Affinity (Kₐ or K₋): Quantifies the strength of the interaction.

Stoichiometry (n): Defines the molar ratio of ligand to protein in the complex.

Enthalpy of Binding (ΔH): The heat change associated with the binding event.

Entropy of Binding (ΔS): Calculated from the other parameters, providing insight into the role of solvent reorganization and conformational changes. wur.nl

| Thermodynamic Parameter | Information Provided | Reference |

| Binding Affinity (Kₐ) | Strength of the protein-ligand interaction | nih.govwur.nl |

| Stoichiometry (n) | Number of binding sites | nih.govresearchgate.net |

| Enthalpy (ΔH) | Measure of heat change upon binding (e.g., bond formation) | whiterose.ac.ukwur.nl |

| Entropy (ΔS) | Measure of the change in disorder (e.g., solvent effects) | whiterose.ac.ukwur.nl |

| Gibbs Free Energy (ΔG) | Overall favorability of the binding event | wur.nl |

Q & A

Basic Synthesis: What are common synthetic routes for 4-(Thiazol-5-yl)aniline?